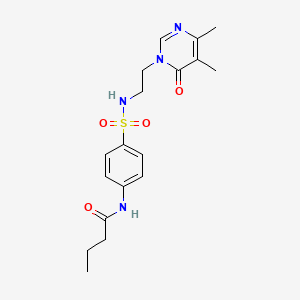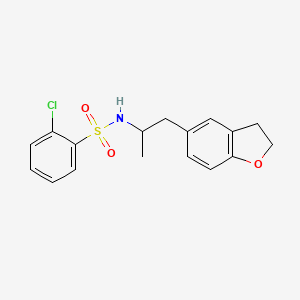
2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a functional group known for its involvement in various biochemical applications, including enzyme inhibition. While the specific compound is not directly discussed in the provided papers, the papers do offer insights into the synthesis, structure, and bioactivity of related benzenesulfonamide derivatives, which can be used to infer potential characteristics of the compound.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the functionalization of the benzenesulfonamide moiety with various substituents to achieve desired biological activities. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, highlighting the importance of structure-activity relationships in the design of these compounds. Similarly, paper illustrates the use of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines, demonstrating the versatility of the benzenesulfonamide group in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The papers suggest that the introduction of various substituents on the benzenesulfonamide core can significantly affect the potency and selectivity of these compounds as enzyme inhibitors. For example, paper discusses the synthesis of new benzenesulfonamides with indeno[1,2-c]pyrazol moieties, which were tested for their cytotoxicity and enzyme inhibition properties. The presence of different substituents such as fluorine, hydroxy, and methoxy groups was found to influence their activity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their functionalization and bioactivity. Paper explores the reactions of benzenesulfenate and benzeneselenenate derivatives with electrophiles, leading to the formation of sulfoxides and alcohols, respectively. These reactions demonstrate the reactivity of the benzenesulfonamide group and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. While the papers do not directly discuss the properties of 2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide, they do provide insights into the properties of related compounds. For instance, paper reports on ureido benzenesulfonamides with triazine moieties, which were tested as carbonic anhydrase inhibitors. The introduction of different substituents can affect properties such as solubility, stability, and binding affinity to biological targets.
科学的研究の応用
Synthesis and Bioactivity Studies
A series of new benzenesulfonamides were synthesized and evaluated for their potential in anti-tumor studies and as inhibitors of carbonic anhydrase (CA). These compounds displayed interesting cytotoxic activities and strong inhibition against human cytosolic isoforms hCA I and II, indicating their potential for further anti-tumor activity studies (Gul et al., 2016).
Antioxidant and Enzyme Inhibition
Another study introduced novel benzenesulfonamides incorporating 1,3,5-triazine moieties, showing antioxidant properties and inhibition of enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest potential applications in treating Alzheimer's and Parkinson's diseases (Lolak et al., 2020).
Application in Disease Treatment
Research on PI3K inhibitors for treating idiopathic pulmonary fibrosis and cough showcased the therapeutic applications of related benzenesulfonamide compounds. The study provided in vitro data supporting these utilities, indicating a path towards new treatments for respiratory conditions (Norman, 2014).
Electrochemical Synthesis and Complex Formation
The electrochemical synthesis of cobalt complexes with benzenesulfonamide derivatives demonstrated their potential in creating novel coordination compounds with interesting structural and potentially catalytic properties (Durán et al., 2002).
Anti-Breast Cancer Agent Development
A study focusing on the synthesis and evaluation of benzenesulfonamide derivatives as anti-breast cancer agents revealed promising anticancer activity, highlighting the role of these compounds in developing new therapeutic options (Kumar et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
2,4,5-trimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-16-5-7-20(8-6-16)21(24-9-11-27-12-10-24)15-23-28(25,26)22-14-18(3)17(2)13-19(22)4/h5-8,13-14,21,23H,9-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMJEUNFYQQRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)



![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)
![5-Benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)


![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)
![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2550865.png)